molecular formula C28H28N4O6S B2919653 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide CAS No. 422290-20-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide

Cat. No.: B2919653
CAS No.: 422290-20-8
M. Wt: 548.61
InChI Key: MWCNPENBFQOIEQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a useful research compound. Its molecular formula is C28H28N4O6S and its molecular weight is 548.61. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives, including those related to the specified compound, have been synthesized and shown to exhibit significant antitumor activities. For instance, certain 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity with potencies 1.5–3.0-fold greater than that of the positive control 5-fluorouracil, based on mean GI50 values. These compounds showed selective activities towards various cancer cell lines, including CNS, renal, breast, and leukemia cell lines, through mechanisms such as inhibiting ATP binding sites of EGFR-TK and B-RAF kinase, which are crucial in cancer cell proliferation and survival (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activity

Synthesis and characterization of quinazolinone derivatives have also been directed towards evaluating their antimicrobial properties. For example, certain derivatives demonstrated notable antimicrobial action, indicating their potential use in addressing microbial infections (A. Zablotskaya et al., 2013).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O6S/c1-37-24-11-10-19(17-25(24)38-2)12-14-29-26(33)13-15-31-27(34)22-8-3-4-9-23(22)30-28(31)39-18-20-6-5-7-21(16-20)32(35)36/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCNPENBFQOIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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